molecular formula C20H18N4O2 B11678461 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11678461
M. Wt: 346.4 g/mol
InChI Key: WJLDYPJEPWZLSU-DXGHLENMSA-N
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Description

N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative characterized by a conjugated enone system (prop-2-en-1-ylidene) linked to a 2-methoxyphenyl group and a phenyl-substituted pyrazole core. This compound belongs to a class of hydrazide derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structure is stabilized by intramolecular hydrogen bonding and π-π interactions, as confirmed by X-ray crystallography in related analogs .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-26-19-12-6-5-10-16(19)11-7-13-21-24-20(25)18-14-17(22-23-18)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,23)(H,24,25)/b11-7+,21-13+

InChI Key

WJLDYPJEPWZLSU-DXGHLENMSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Alkylation of Pyrazole Carboxylic Acid Ester

3-Phenyl-1H-pyrazole-5-carboxylic acid ethyl ester is synthesized via nucleophilic substitution. For example, potassium carbonate facilitates the reaction between 3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester and benzyl chloride in acetonitrile under reflux (8 hours, 70–80°C). Yields typically exceed 75% after column chromatography.

Step 2: Hydrazinolysis

Hydrazine hydrate (80%) reacts with the ester in ethanol under reflux (4–6 hours), yielding 3-phenyl-1H-pyrazole-5-carbohydrazide. This step achieves ~85% efficiency after recrystallization.

Key Data:

ParameterValueSource
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time4–6 hours
Yield79–85%

Preparation of (1E,2E)-3-(2-Methoxyphenyl)prop-2-enal

This α,β-unsaturated aldehyde is synthesized via Knoevenagel condensation:

Methodology

2-Methoxybenzaldehyde reacts with acetaldehyde in the presence of piperidine or ammonium acetate (catalyst) in ethanol. The reaction proceeds at 60–70°C for 6–8 hours, favoring the E,E-isomer. The product is purified via vacuum distillation or silica gel chromatography, yielding 65–75%.

Optimization Insights:

  • Catalyst: Piperidine enhances regioselectivity for the trans configuration.

  • Solvent: Ethanol minimizes side reactions compared to polar aprotic solvents.

Condensation to Form the Target Hydrazone

The final step involves Schiff base formation between the carbohydrazide and α,β-unsaturated aldehyde:

Reaction Conditions

  • Solvent: Ethanol or methanol.

  • Catalyst: Glacial acetic acid (1–2 mol%).

  • Temperature: Reflux (70–80°C) for 4–6 hours.

  • Workup: Precipitation or recrystallization from ethanol/water mixtures yields the pure product (70–82%).

Mechanistic Notes:
The reaction proceeds via nucleophilic attack by the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage. The E,E-configuration is preserved under acidic conditions.

Comparative Yields Across Studies:

Aldehyde ComponentSolventCatalystYieldSource
3-NitrobenzaldehydeEthanolAcOH78%
2-Hydroxy-1-naphthaldehydeEthanolAcOH82%
2-MethoxybenzaldehydeMethanolAcOH75%

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and solvent recovery systems are prioritized:

Key Considerations

  • Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-15) reduce waste.

  • Temperature Control: Microreactors enhance heat transfer, minimizing decomposition.

  • Purity: Crystallization in mixed solvents (ethyl acetate/petroleum ether) achieves >98% purity.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy: Confirms hydrazone formation (δ 10.5–11.0 ppm for NH).

  • HPLC: Purity >97% with C18 columns (acetonitrile/water mobile phase).

  • X-ray Diffraction: Validates E,E-stereochemistry .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazines or amines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to derivatives with enhanced properties.

Biological Activities

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicinal Chemistry

The compound has been explored for its therapeutic potential in treating various diseases:

  • Anti-inflammatory Effects : Some derivatives have demonstrated efficacy in reducing inflammation in preclinical models.
  • Neuroprotective Properties : Research is ongoing to evaluate the neuroprotective effects of this compound in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted on several derivatives of this compound revealed promising antimicrobial activity. Using the disc diffusion method, researchers found that certain compounds exhibited zones of inhibition comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that specific derivatives could significantly reduce the viability of breast cancer cells by inducing apoptosis. Molecular docking studies indicated strong binding affinities to key targets involved in cancer progression .

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole carbohydrazide derivatives exhibit structural diversity primarily in their aryl/heteroaryl substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity Reference
N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (Target) R1: 2-methoxyphenyl; R2: phenyl C20H18N4O2 362.39 Not reported Anticancer (predicted)
N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide R1: 3,4-dimethoxyphenyl; R2: phenyl C21H20N4O3 376.41 198–200 Antioxidant, antimicrobial
N′-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide R1: 2-methyl-3-phenyl; R2: phenyl C20H18N4O 346.39 165–167 Anti-inflammatory
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide R1: 5-chlorothienyl; R2: furyl C15H12ClN5O2S 377.81 220–222 Antifungal
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide R1: 2,4-dichlorophenyl; R2: phenyl C17H12Cl2N4O 375.21 185–187 Antipyretic, antiaggregating
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N′-[(E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide R1: purine; R2: 2-methoxyphenyl C20H19N7O4 421.41 Not reported Kinase inhibition

Key Observations:

  • Electron-Withdrawing vs.
  • Bulkiness and Solubility: Bulky substituents like purine () reduce solubility, whereas methoxy groups (target compound) improve lipophilicity for membrane penetration .

Computational and Spectroscopic Studies

  • DFT and Molecular Docking: and emphasize the role of the hydrazone bridge in stabilizing charge transfer complexes, with the target compound’s methoxy group enhancing binding to COX-2 (ΔG = −8.2 kcal/mol) .
  • X-Ray Crystallography: SHELX software () confirms the (E,E)-configuration of the enone system in related structures, critical for biological activity .

Biological Activity

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H17N5O4
  • Molar Mass : 391.38 g/mol
  • CAS Number : 1285513-98-5
  • Density : 1.32 g/cm³ (predicted)
  • pKa : 8.05 (predicted)

Pharmacological Activities

The pyrazole scaffold is well-documented for its wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound has been studied for several key activities:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. In a study involving various pyrazole compounds, derivatives similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations around 10 µM. These results suggest that modifications in the pyrazole structure can enhance anti-inflammatory potency .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the hydrazide moiety is believed to contribute to its antibacterial efficacy .

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cell lines. For instance, similar compounds have been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress .

Case Study 1: Anti-inflammatory Effects

In a controlled study, a novel series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide exhibited a reduction in edema comparable to standard drugs like ibuprofen .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against Klebsiella pneumoniae and Pseudomonas aeruginosa. The tested compound showed significant inhibition zones, indicating its potential as an antimicrobial agent .

The biological activities of N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-pheny1H-pyrazole-5-carbohydrazide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It is believed that this compound can inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : By reducing the production of pro-inflammatory cytokines, it helps alleviate inflammation.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways through oxidative stress mechanisms.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step condensation process . For example:

  • Step 1 : Claisen-Schmidt condensation of a ketone (e.g., 2-methoxyphenylpropenone) with a hydrazine derivative to form the hydrazone linkage .
  • Step 2 : Cyclization under reflux in methanol or ethanol to form the pyrazole ring .
    Key parameters :
  • Temperature : 60–80°C for optimal cyclization .
  • pH : Mildly acidic conditions (pH 5–6) to stabilize intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
    Yields range from 65–85%, with purity confirmed via TLC and recrystallization .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 6.8–8.2 ppm) and hydrazone NH (δ 10.5–11.2 ppm) .
  • IR : Confirm hydrazone (C=N stretch at 1600–1650 cm⁻¹) and methoxy groups (C-O at 1250–1300 cm⁻¹) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 366.44) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) alter biological activity?

Comparative studies with analogs reveal:

Substituent Activity Trend Mechanistic Insight
2-MethoxyphenylEnhanced lipophilicityImproves membrane permeability .
2-HydroxyphenylIncreased solubilityFacilitates H-bonding with target proteins .
Nitro groups (e.g., 3-nitrophenyl)Higher antimicrobial activityElectron-withdrawing groups enhance electrophilic reactivity .
Methodology :
  • Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) .
  • In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) to correlate structure-activity relationships .

Q. What strategies mitigate contradictions in solubility and stability data across studies?

Discrepancies arise from:

  • Solvent choice : DMSO increases apparent solubility but may denature proteins in bioassays .
  • pH-dependent degradation : Hydrazone bonds hydrolyze at pH > 8 .
    Solutions :
  • Use HPLC-PDA to quantify degradation products under varying pH/temperature .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. How can molecular docking guide the design of derivatives with improved target selectivity?

Case study : Docking into the ATP-binding pocket of EGFR kinase:

  • Key interactions :
    • Methoxy group forms van der Waals contacts with Leu787.
    • Pyrazole nitrogen coordinates with Mg²⁺ ions .
      Validation :
  • Synthesize derivatives with bulkier substituents (e.g., isopropoxy) to test steric effects.
  • Validate via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for anticancer activity?

Potential factors:

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in receptor expression .
  • Assay protocols : PrestoBlue (metabolic activity) vs. Annexin V (apoptosis) yield divergent results .
    Recommendations :
  • Standardize assays using NCI-60 panel under uniform conditions.
  • Cross-validate with flow cytometry to quantify apoptosis vs. necrosis .

Methodological Recommendations

Q. What in silico tools are best suited for predicting ADMET properties?

  • ADMET Prediction : Use SwissADME for solubility (LogS) and permeability (LogP) .
  • Toxicity : ProTox-II to assess hepatotoxicity and mutagenicity risks .
    Limitations : These tools underestimate the impact of tautomerism in hydrazone-containing compounds .

Q. How to resolve spectral overlaps in NMR for structurally similar analogs?

  • 2D NMR (COSY, HSQC) : Differentiate coupled protons in crowded aromatic regions .
  • Variable-temperature NMR : Suppress dynamic effects (e.g., rotamers) at low temperatures .

Comparative Structural Analysis

Q. How does this compound compare to N′-(3-(2-MEO-PH)-2-PROPENYLIDENE) derivatives with thienyl substituents?

Feature This Compound Thienyl Analog
Aromatic ringPhenyl5-Methylthiophene
BioactivityAnticancer (IC₅₀ 12 µM)Antifungal (MIC 8 µg/mL)
Solubility0.5 mg/mL in H₂O1.2 mg/mL in H₂O
Mechanistic divergence : Thienyl groups enhance π-stacking with fungal ergosterol .

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